2-[2-(Trifluoromethyl)piperidin-3-yl]ethan-1-ol
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Overview
Description
2-[2-(Trifluoromethyl)piperidin-3-yl]ethan-1-ol is a compound that features a piperidine ring substituted with a trifluoromethyl group and an ethan-1-ol moiety. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmacologically active compounds . The trifluoromethyl group is known for enhancing the metabolic stability and lipophilicity of compounds, making them valuable in drug design .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of a piperidine derivative with a trifluoromethylating agent under controlled conditions . The reaction conditions often include the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[2-(Trifluoromethyl)piperidin-3-yl]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The ethan-1-ol moiety can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives with altered pharmacological properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethan-1-ol moiety can yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of substituted piperidine derivatives .
Scientific Research Applications
2-[2-(Trifluoromethyl)piperidin-3-yl]ethan-1-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[2-(Trifluoromethyl)piperidin-3-yl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The piperidine ring can interact with various receptors and enzymes, modulating their activity and leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)piperidine: A similar compound with a trifluoromethyl group directly attached to the piperidine ring.
4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol: Another piperidine derivative with a trifluoromethyl group, known for its analgesic properties.
Uniqueness
2-[2-(Trifluoromethyl)piperidin-3-yl]ethan-1-ol is unique due to the presence of both the trifluoromethyl group and the ethan-1-ol moiety, which confer distinct chemical and biological properties. The combination of these functional groups enhances the compound’s stability, reactivity, and potential therapeutic applications .
Properties
Molecular Formula |
C8H14F3NO |
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Molecular Weight |
197.20 g/mol |
IUPAC Name |
2-[2-(trifluoromethyl)piperidin-3-yl]ethanol |
InChI |
InChI=1S/C8H14F3NO/c9-8(10,11)7-6(3-5-13)2-1-4-12-7/h6-7,12-13H,1-5H2 |
InChI Key |
OKIAQLYDEMBNCR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(NC1)C(F)(F)F)CCO |
Origin of Product |
United States |
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